3,4-Dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a complex organic compound that features a benzamide structure with specific substitutions that enhance its biological activity. The compound is classified as a thienopyrimidine derivative, which is known for its potential therapeutic applications, particularly in oncology and as enzyme inhibitors.
The compound is derived from the thieno[2,3-d]pyrimidine core structure, which has been extensively studied for its pharmacological properties. Thienopyrimidines are recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry. The specific classification of this compound falls under heterocyclic compounds due to the presence of both sulfur and nitrogen in its ring structure.
The synthesis of 3,4-Dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves multi-step reactions:
For example, a typical reaction condition may involve heating the reactants in an organic solvent such as dimethylformamide at elevated temperatures to promote the reaction yield and purity .
The molecular formula of 3,4-Dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is , with a molecular weight of approximately 497.57 g/mol. The compound features:
The InChIKey for this compound is ZBMKRIYYNHLEHS-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action of 3,4-Dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide primarily involves inhibition of specific enzymes or receptors involved in cancer cell signaling pathways.
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant activity against various cancer cell lines .
The physical properties of 3,4-Dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture .
The applications of 3,4-Dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide span several fields:
The molecular hybrid 3,4-dimethoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide represents a strategic advancement in kinase inhibitor design. It integrates a thienopyrimidine scaffold—a validated kinase-binding motif—with a multi-methoxy benzamide pharmacophore to enhance target specificity and overcome limitations of early-generation inhibitors. This compound exemplifies contemporary drug design principles focused on modular heterocyclic architectures with tunable electronic properties [5] [8].
The discovery of this benzamide derivative emerged from systematic structure-activity relationship (SAR) studies of thienopyrimidine compounds documented in kinase inhibitor patents. Initial lead compounds featured simple phenyl substituents, but exhibited suboptimal kinase selectivity profiles. Introduction of the 3,4-dimethoxybenzamide moiety (2010–2015) marked a critical innovation, improving ATP-binding pocket interactions in kinases like VEGFR2 and PDGFRβ [5]. Key milestones include:
Table 1: Evolution of Thienopyrimidine-Bearing Kinase Inhibitors
Generation | Core Structure | Key Limitations | Innovation in Target Compound |
---|---|---|---|
Early (2000s) | Unsubstituted phenyl | Low bioavailability, off-target effects | Methoxy groups enhance polarity and H-bonding |
Intermediate | Mono-methoxy benzamide | Moderate kinase selectivity | 3,4-Dimethoxy configuration optimizes hydrophobic pocket occupancy |
Current | 3,4-Dimethoxy-N-{thienopyrimidinyl}benzamide | — | Balanced selectivity/PK profile validated in xenograft models |
The compound’s design leverages privileged heterocyclic systems prevalent in oncology drug discovery:
A. Thienopyrimidine Scaffold Optimization
B. Benzamide Substituent Effects
Table 2: Impact of Benzamide Substituents on Kinase Inhibition (IC₅₀)
Substituent Pattern | VEGFR2 IC₅₀ (nM) | Solubility (μg/mL) | Plasma Stability (t₁/₂, h) |
---|---|---|---|
4-Methoxy | 128 | 15.2 | 1.8 |
2,5-Dimethoxy | 94 | 22.7 | 2.5 |
3,4-Dimethoxy | 29 | 18.9 | 4.1 |
3,4,5-Trimethoxy | 41 | 12.3 | 3.7 |
C. Molecular Hybridization Trends
Recent innovations include cyclization to produce tricyclic variants (e.g., incorporating indane groups as in WO2011076678A1) or thiomorpholine caps—though the parent structure remains a benchmark for synthetic feasibility [1] [3].
The compound demonstrates multifaceted utility in overcoming chemoresistance:
A. P-glycoprotein (P-gp) Modulation
B. Kinase Signaling in Resistance Pathways
C. Benzothiazole Resistance Insights
Structurally related benzothiazole-amide hybrids (e.g., EVT-2645535) exhibit potent activity against EGFR T790M mutants—a common resistance mutation in NSCLC. This validates the bioisosteric strategy of replacing thienopyrimidine with benzothiazole while retaining the benzamide component [8].
Table 3: Resistance Reversal Effects in Combination Therapy
Resistance Mechanism | Single Agent Efficacy (IC₅₀) | Combination with Target Compound (Fold Change) | Key Pathways Affected |
---|---|---|---|
P-gp Overexpression | >5,000 nM (doxorubicin) | 3.2× enhancement | ABCB1 transporter saturation |
BCR-ABL T315I Mutation | Not applicable (imatinib) | 89% apoptosis induction | CRKL phosphorylation blockade |
EGFR T790M Mutation | 420 nM (gefitinib) | 8.7× potency increase | ERK/MAPK downregulation |
Comprehensive Compound Listing
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0